molecular formula C11H13N3O4 B116413 5-Ethynyl-2'-deoxycytidine CAS No. 69075-47-4

5-Ethynyl-2'-deoxycytidine

Cat. No.: B116413
CAS No.: 69075-47-4
M. Wt: 251.24 g/mol
InChI Key: HMJSYXIPNSASJY-DJLDLDEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethynyl-2'-deoxycytidine (5-EdC) is an alkyne-functionalized deoxycytidine analog that serves as a powerful tool for directly measuring de novo DNA synthesis and monitoring the S-phase of the cell cycle . As a cell-permeable compound, it is incorporated into replicating DNA in place of its natural analog during active synthesis . The key research value of this compound lies in its terminal alkyne group, which enables highly specific and sensitive post-incorporation detection via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry" . This reaction allows researchers to covalently conjugate the incorporated nucleoside to an azide-modified reporter tag, such as a fluorescent dye for imaging applications (e.g., fluorescence microscopy) or biotin for purification purposes . This click-chemistry-based detection method offers significant advantages over traditional techniques involving BrdU (5-bromo-2'-deoxyuridine). It eliminates the need for harsh DNA denaturation or antibody-based detection steps, resulting in a simpler, quicker, and more reproducible protocol . The small size of the click detection reagents ensures better accessibility, and the workflow can be easily multiplexed with antibody-based detection of other cellular targets like phospho-histone H3, Ki-67, and cyclin B1 . This compound is readily soluble in DMSO, and for in vitro applications, it is recommended to prepare a 10 mM stock solution . The product should be stored desiccated at -20°C . This product is intended for Research Use Only and is not intended for any animal or human therapeutic or diagnostic use .

Properties

IUPAC Name

4-amino-5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c1-2-6-4-14(11(17)13-10(6)12)9-3-7(16)8(5-15)18-9/h1,4,7-9,15-16H,3,5H2,(H2,12,13,17)/t7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJSYXIPNSASJY-DJLDLDEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567311
Record name 2'-Deoxy-5-ethynylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69075-47-4
Record name 2'-Deoxy-5-ethynylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sonogashira Cross-Coupling Reaction

The primary route to EdC involves a Sonogashira coupling between 5-iodo-2'-deoxycytidine and ethynyltrimethylsilane (TMS-ethyne). This method, adapted from protocols for analogous alkynyl nucleosides, proceeds under palladium catalysis.

Reaction Conditions:

  • Catalyst System: Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in anhydrous DMF.

  • Base: Triethylamine (5 equiv) to neutralize HI byproducts.

  • Temperature: Room temperature (25°C) to minimize side reactions.

  • Time: 12–24 hours under argon atmosphere.

The reaction yields 5-(trimethylsilylethynyl)-2'-deoxycytidine , which undergoes deprotection using tetrabutylammonium fluoride (TBAF) in THF to remove the TMS group. Final purification via silica gel chromatography (CH₂Cl₂:MeOH = 9:1) achieves >95% purity.

Key Data:

ParameterValueSource
Yield (Coupling Step)76–94%
Yield (Deprotection)85%
Purity (Post-Purification)>95% (HPLC)

Alternative Alkynylation Strategies

While Sonogashira coupling dominates, direct ethynylation using acetylene gas under high-pressure conditions has been explored. However, this method suffers from lower regioselectivity and requires specialized equipment.

Enzymatic Incorporation into DNA

Synthesis of this compound Triphosphate (EdCTP)

EdC is phosphorylated to its triphosphate form (EdCTP) for enzymatic incorporation into DNA. The process involves:

  • Protection of EdC: The 5'-OH group is protected using dimethoxytrityl (DMT) chloride.

  • Phosphorylation: Reaction with 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one followed by tributylammonium pyrophosphate.

  • Deprotection: Removal of DMT using dichloroacetic acid.

Enzymatic Kinetics:

EnzymeRelative Efficiency (vs. dCTP)Source
Klenow exo⁻82%
DNA Polymerase β78%

EdCTP is incorporated into DNA during replication or repair, enabling fluorescent labeling via azide-alkyne cycloaddition.

Purification and Characterization

Chromatography-Free Purification

To bypass silica gel chromatography, a precipitation-based protocol is employed:

  • Post-reaction mixture is concentrated under vacuum.

  • Methanol is added to precipitate palladium and phosphine byproducts.

  • Chloroform precipitates EdC, leaving Et₃NHI in solution.

Advantages:

  • Eliminates time-consuming column chromatography.

  • Yields >90% purity for large-scale synthesis (>5 g).

Analytical Characterization

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₁H₁₃N₃O₄
Molecular Weight251.24 g/mol
λmax (H₂O)292 nm
Solubility (DMF)5 mg/mL
pKa14.03 ± 0.60

Spectroscopic Data:

  • ¹H NMR (D₂O): δ 8.20 (s, 1H, H6), 6.20 (t, 1H, H1'), 4.40–3.80 (m, sugar protons), 3.10 (s, 1H, ethynyl).

  • ESI-MS: [M+H]⁺ = 252.09 m/z.

Applications in DNA Labeling and Antiviral Research

DNA Synthesis Tracking

EdC’s ethynyl group reacts with azide-functionalized fluorophores (e.g., Alexa Fluor 488 azide) via copper-catalyzed click chemistry. This enables:

  • Pulse-chase experiments to study replication dynamics.

  • In vivo tracking of DNA demethylation in mouse zygotes.

Advantages Over BrdU/EdU:

  • No DNA denaturation required.

  • Lower cytotoxicity (IC₅₀ > 100 μM in L1210 cells).

Antiviral Activity

EdC inhibits herpes simplex virus (HSV-1/HSV-2) with MIC values of 0.2–2 μg/mL by targeting thymidylate synthetase. Co-administration with deoxythymidine reverses this effect, confirming mechanism-specific activity .

Chemical Reactions Analysis

Incorporation into DNA via Polymerase Enzymes

5-EdC functions as a thymidine analog, integrating into newly synthesized DNA during replication. Its triphosphate form (EdCTP) is incorporated by DNA polymerases, including Klenow fragment (exo⁻) and DNA polymerase β , during DNA synthesis. Kinetic studies demonstrate comparable efficiency to native dCTP:

ParameterdCTPEdCTP
Kₘ (nM) 11.6 ± 2.814.5 ± 3.6
Vₘₐₓ (%·min⁻¹) 1.6 ± 0.11.5 ± 0.1
Vₘₐₓ/Kₘ 0.140.10

Table 1: Kinetic parameters for dCTP and EdCTP incorporation by Klenow exo⁻

EdCTP’s slight reduction in catalytic efficiency (~30% lower Vₘₐₓ/Kₘ) does not impede its utility, as its ethynyl group enables post-incorporation labeling .

Click Chemistry for Detection

The ethynyl group in 5-EdC undergoes Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized probes (e.g., biotin or fluorophores). This reaction is central to detecting EdC-labeled DNA:

  • Reaction Conditions :

    • CuSO₄ (1 mM), sodium ascorbate (2 mM), THPTA ligand (0.1 mM) in PBS .

    • Incubation at 37°C for 1–2 hours .

  • Applications :

    • Fluorescent labeling : Azide-conjugated dyes (e.g., Alexa Fluor 488) enable microscopic imaging of replicating cells .

    • Biotinylation : Streptavidin-based purification isolates EdC-containing DNA fragments for sequencing or methylation analysis .

This method bypasses antibody-based detection (e.g., BrdU), offering higher specificity and reduced background .

Role in DNA Demethylation Studies

5-EdC serves as a mechanistic probe for DNA demethylation (DdM) . During base excision repair (BER)-mediated demethylation, DNA polymerase β incorporates EdCTP into repair gaps, enabling tracking of active demethylation sites . Key findings include:

  • Specificity : EdC incorporation in mouse zygotes correlates with DNA replication phases, confirming its utility in mapping replication-coupled demethylation .

  • Chemical Stability : The ethynyl group remains inert under physiological conditions, ensuring minimal interference with DNA structure or repair processes .

Comparative Advantages Over BrdU

  • Detection Flexibility : Click chemistry permits multiplexing with other probes (e.g., EdU for dual pulse-chase experiments) .

  • Reduced Cytotoxicity : Unlike BrdU, EdC does not require DNA denaturation (HCl/heat treatment), preserving cell viability .

This compound’s chemical versatility underpins its role in modern molecular biology, offering precise tools for studying DNA dynamics. Its compatibility with click chemistry and polymerase enzymes ensures broad applicability in both basic research and therapeutic development .

Scientific Research Applications

5-Ethynyl-2’-deoxycytidine has a wide range of applications in scientific research:

    DNA Labeling: It is used to label newly synthesized DNA, enabling the study of cell proliferation and DNA replication.

    Cell Proliferation Studies: By incorporating into DNA, it helps in tracking cell division in various biological systems.

    Cancer Research: It is used to study the effects of anti-cancer drugs on DNA synthesis and cell proliferation.

    Virology: It helps in understanding viral replication mechanisms by monitoring DNA synthesis in infected cells.

    Developmental Biology: Used to study cell division and differentiation during development.

Mechanism of Action

5-Ethynyl-2’-deoxycytidine exerts its effects by incorporating into newly synthesized DNA during the S-phase of the cell cycle. Once incorporated, it can be detected using click chemistry, where the ethynyl group reacts with azides to form fluorescent triazoles. This allows for the visualization and quantification of DNA synthesis. The compound targets DNA polymerases and integrates into the DNA strand, providing a means to monitor DNA replication and cell proliferation.

Comparison with Similar Compounds

Table 1: Key Features of EdC and Analogous Compounds

Compound Structure Detection Method Cytotoxicity Incorporation Efficiency Primary Applications
EdC 5-ethynyl cytosine Click chemistry (azides) Low ~80% of dC Long-term DNA replication tracking
EdU 5-ethynyl uracil Click chemistry (azides) High ~90% of dT Short-term proliferation assays
BrdU 5-bromo uracil Antibody-based Moderate ~75% of dT Historical standard for DNA labeling
5hmdC 5-hydroxymethyl cytosine Antibody/MS-based Variable Not applicable Epigenetic studies (DNA methylation)
5-Aza-CdR 5-azacytosine N/A High N/A DNA demethylation (cancer therapy)

Mechanistic and Application Differences

EdC vs. EdU

  • Cytotoxicity : EdU exhibits time-dependent growth inhibition due to interference with thymidine metabolism, whereas EdC shows minimal cytotoxicity, especially when co-administered with thymidine .
  • Metabolic Pathways : EdC is converted to EdCTP via deoxycytidine kinase, while EdU is phosphorylated by thymidine kinase. EdCTP is poorly recognized by replication complexes, reducing its interference with DNA synthesis compared to EdUTP .
  • Viral Studies : In herpesvirus-infected cells (HSV-1, HCMV, KSHV), EdU is preferentially incorporated over EdC due to viral thymidine kinase activity, highlighting context-dependent utility .

EdC vs. BrdU

  • Detection : BrdU requires DNA denaturation for antibody binding, which disrupts chromatin structure. EdC’s click chemistry avoids this limitation, enabling multiplexing with other biomarkers .
  • Cross-Reactivity : Anti-BrdU antibodies may cross-react with EdU, complicating dual-labeling experiments. EdC circumvents this issue .

EdC vs. 5hmdC and 5-Aza-CdR

  • Functional Role : 5hmdC is a natural epigenetic marker involved in DNA demethylation, while 5-Aza-CdR is a DNMT inhibitor used to reactivate tumor suppressor genes. EdC, in contrast, is strictly a replication tracer .
  • Synthesis: EdC is synthesized via Sonogashira coupling of 5-iodo-2'-deoxycytidine with trimethylsilylacetylene , whereas 5hmdC requires protective group strategies for hydroxylmethylation .

Research Findings and Implications

Reduced Cytotoxicity : EdC’s low toxicity profile makes it superior to EdU for prolonged cell cycle analysis, particularly in sensitive models like zygotes and germ cells .

Enzyme Specificity : EdC is incorporated by repair-associated polymerases (e.g., Pol β) more efficiently than replicative polymerases, suggesting utility in studying DNA repair mechanisms .

Viral Replication : Differential incorporation of EdC and EdU in herpesviruses underscores the importance of nucleoside metabolism in viral replication studies .

Biological Activity

5-Ethynyl-2'-deoxycytidine (EdC) is a nucleoside analogue that has garnered attention for its applications in molecular biology, particularly in the study of DNA replication and cellular proliferation. This article provides an overview of the biological activity of EdC, supported by relevant research findings, case studies, and comparative data.

Overview of this compound

EdC is structurally similar to deoxycytidine but features an ethynyl group at the 5-position of the pyrimidine ring. This modification allows EdC to be incorporated into DNA during replication, making it a valuable tool for studying cellular processes. Its lower cytotoxicity compared to other analogues, such as 5-ethynyl-2'-deoxyuridine (EdU), makes it particularly interesting for long-term studies.

EdC is incorporated into DNA by DNA polymerases during replication. Once incorporated, it can affect cellular processes in several ways:

  • Inhibition of DNA Synthesis : EdC incorporation can lead to disruptions in normal DNA synthesis and repair mechanisms.
  • Induction of DNA Damage : The presence of EdC can trigger DNA damage responses, potentially leading to apoptosis if the damage is irreparable .
  • Fluorescent Labeling : EdC can be tagged with fluorescent probes through click chemistry, allowing for visualization of DNA synthesis in live cells .

Comparative Incorporation Efficiency

Research indicates that EdC is less efficiently incorporated into DNA compared to EdU, especially in non-infected human fibroblast cells. However, in cells infected with certain viruses like HSV-1, the incorporation efficiency of EdC can be comparable to that of EdU . The following table summarizes the incorporation efficiencies observed in various cell types:

Cell TypeIncorporation Efficiency (EdC)Incorporation Efficiency (EdU)
Non-infected Human FibroblastsLowHigh
HSV-1 Infected CellsSimilarSimilar
HCMV Infected CellsLowHigh
KSHV Infected CellsLowHigh

Cytotoxicity and Cellular Effects

While EdU is known to exhibit significant cytotoxic effects due to its incorporation into DNA and subsequent induction of DNA damage pathways, EdC tends to have a lower cytotoxic profile. Studies have shown that EdC does not lead to detectable incorporation into DNA in several human cell lines under certain conditions . This characteristic makes EdC a favorable candidate for applications requiring prolonged exposure without significant cell death.

Case Study: Effects on Cancer Cell Lines

In studies involving osteosarcoma and glioblastoma cell lines, EdC demonstrated the ability to suppress cell proliferation effectively. It was found to induce a "futile" DNA repair cycle, resulting in increased rates of apoptosis compared to traditional chemotherapeutic agents like Temozolomide . The following table summarizes the effects observed:

Cell LineTreatmentObserved Effect
OsteosarcomaEdCSuppressed proliferation
GlioblastomaEdCInduced apoptosis
Control (DMSO)-Normal proliferation

Applications in Research

  • DNA Replication Studies : EdC serves as a reliable marker for tracking DNA replication dynamics in both in vitro and in vivo settings.
  • Epigenetic Research : The ability of EdC to label cytosine residues allows researchers to study processes such as cytosine demethylation.
  • Therapeutic Potential : Due to its unique properties, EdC may be explored as a therapeutic agent or as part of combination therapies targeting specific cancers.

Q & A

Q. How does 5-Ethynyl-2'-deoxycytidine (EdC) enable detection of proliferating cells in vitro?

EdC is incorporated into DNA during S-phase replication, replacing thymidine. Its ethynyl group allows detection via copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") with fluorescent azides, bypassing antibody-based methods like BrdU. This preserves cellular structure and avoids DNA denaturation . A typical protocol involves:

  • Pulse-labeling cells with 10–50 µM EdC for 1–24 hours.
  • Fixing cells with paraformaldehyde (4%).
  • Performing click chemistry with Alexa Fluor®-azide probes (30–60 min).
  • Counterstaining nuclei with DAPI for imaging or flow cytometry .

Q. What are the advantages of EdC over BrdU or EdU for DNA labeling?

EdC eliminates the need for harsh DNA denaturation (e.g., HCl treatment for BrdU), improving compatibility with epitope preservation for multiplex assays. Unlike EdU, EdC’s cytosine base reduces cytotoxicity in long-term labeling . However, EdU’s uracil analog integrates more efficiently in rapidly dividing cells, making EdC preferable for studies requiring minimal metabolic disruption .

Q. What safety protocols are critical when handling EdC in the lab?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation; use a fume hood for powder handling .
  • Storage : Store desiccated at -20°C to prevent degradation .
  • Waste disposal : Collect contaminated materials as hazardous waste due to mutagenicity (GHS Category 1B) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in EdC incorporation efficiency across cell types?

Variability arises from differences in thymidylate synthase activity or nucleoside transporter expression. To optimize:

  • Titrate EdC concentrations (5–100 µM) and pulse durations (1–48 hours).
  • Validate incorporation using flow cytometry with parallel EdU/BrdU controls .
  • For low-uptake cells (e.g., quiescent stem cells), combine EdC with thymidine analogs to saturate salvage pathways .

Q. What strategies mitigate cytotoxicity from prolonged EdC exposure?

  • Limit pulse duration to <24 hours.
  • Use lower concentrations (≤10 µM) for long-term tracking.
  • Post-labeling, wash cells thoroughly and allow recovery in EdC-free media before functional assays .
  • Note: EdC’s cytosine base reduces mitochondrial toxicity compared to EdU .

Q. How does EdC incorporation affect downstream molecular analyses like qPCR or sequencing?

The ethynyl group may interfere with enzymatic reactions:

  • For PCR: Use high-fidelity polymerases (e.g., Q5®) to minimize errors.
  • For sequencing: Optimize library prep protocols to avoid bias; spike-in control DNA without EdC .
  • For methylation studies: EdC does not perturb CpG methylation patterns, unlike 5-azacytidine .

Q. Why does EdC show differential incorporation in virally infected cells, and how can this be addressed?

Viral polymerases (e.g., HSV-1 thymidine kinase) preferentially incorporate EdU over EdC. In herpesvirus studies:

  • Use EdC for host-cell labeling and EdU for viral DNA detection.
  • Validate with dual-labeling and confocal microscopy .
  • Adjust infection timelines to account for cell-cycle synchronization effects .

Data Contradictions and Validation

Q. How should researchers address conflicting results in EdC-based cell cycle analyses?

  • Issue : Discrepancies in G1/S phase quantification may arise from variable click chemistry efficiency.
  • Solution : Calibrate using synchronized cell populations and internal standards (e.g., cells labeled with both EdC and Hoechst 33342) .
  • Validation : Cross-check with Ki-67 staining or CFSE dilution assays .

Q. Can EdC be combined with other nucleotide analogs for multi-phase cell tracking?

Yes. Example protocol:

  • Label cells sequentially with EdC (24 hr pulse) and EdU (2 hr pulse).
  • Detect using distinct azide probes (e.g., Alexa Fluor 488 for EdC, Cy3 for EdU).
  • Analyze using spectral flow cytometry to distinguish proliferation histories .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethynyl-2'-deoxycytidine
Reactant of Route 2
5-Ethynyl-2'-deoxycytidine

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